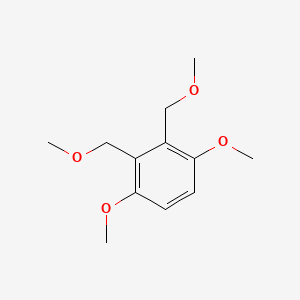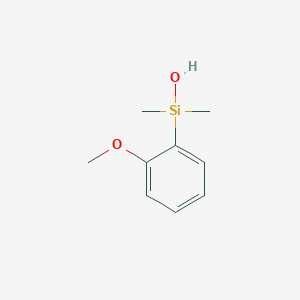
Dimethyl(2-methoxyphenyl)silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(2-methoxyphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-methoxyphenyl group. This compound is part of the broader class of organosilanols, which are known for their unique chemical properties and applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl(2-methoxyphenyl)silanol can be synthesized through several methods. One common approach involves the hydrosilylation of 2-methoxyphenylacetylene with dimethylchlorosilane, followed by hydrolysis to yield the silanol. The reaction typically requires a platinum catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the direct reaction of dimethyldichlorosilane with 2-methoxyphenylmagnesium bromide, followed by hydrolysis. This method is advantageous due to its scalability and the relatively mild conditions required.
化学反应分析
Types of Reactions: Dimethyl(2-methoxyphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a silanone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as lithium aluminum hydride (for reduction) and various nucleophiles (for substitution) are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like cesium carbonate, are typically employed.
Major Products:
Oxidation: Silanone derivatives.
Substitution: Various substituted phenylsilanols.
Cross-Coupling: Biaryl compounds.
科学研究应用
Dimethyl(2-methoxyphenyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of silicone-based materials, including adhesives, sealants, and coatings.
作用机制
The mechanism by which dimethyl(2-methoxyphenyl)silanol exerts its effects is primarily through its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in various bonding interactions, including covalent and hydrogen bonding, which allows it to act as a versatile intermediate in chemical reactions. The hydroxyl group also plays a crucial role in facilitating these interactions by providing a site for further functionalization.
相似化合物的比较
- Dimethyl(4-methoxyphenyl)silanol
- Dimethyl(2-phenylethenyl)silanol
- Dimethyl(2,4,6-trimethylphenyl)silanol
Comparison: Dimethyl(2-methoxyphenyl)silanol is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and steric properties. Compared to its para-substituted counterpart, dimethyl(4-methoxyphenyl)silanol, the ortho-substituted compound exhibits different reactivity patterns in substitution and cross-coupling reactions. The presence of the methoxy group also enhances its solubility in organic solvents, making it more versatile in various applications.
属性
IUPAC Name |
hydroxy-(2-methoxyphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIGWPEPIIGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700898 |
Source


|
| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609353-74-4 |
Source


|
| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
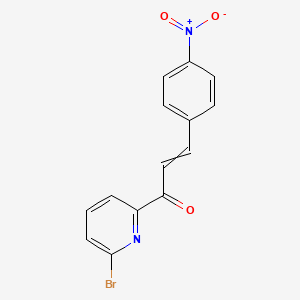
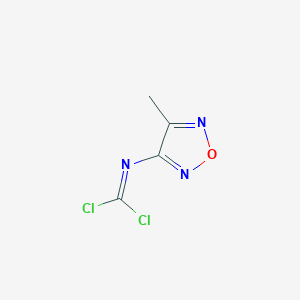

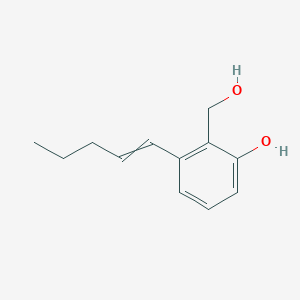
![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)
